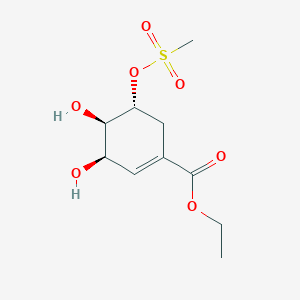

ethyl (3R,4R,5R)-3,4-dihydroxy-5-methylsulfonyloxycyclohexene-1-carboxylate

Description

Ethyl (3R,4R,5R)-3,4-dihydroxy-5-methylsulfonyloxycyclohexene-1-carboxylate is a complex organic compound with significant interest in various scientific fields

Properties

IUPAC Name |

ethyl (3R,4R,5R)-3,4-dihydroxy-5-methylsulfonyloxycyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O7S/c1-3-16-10(13)6-4-7(11)9(12)8(5-6)17-18(2,14)15/h4,7-9,11-12H,3,5H2,1-2H3/t7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWVWZDGWXYWDC-IWSPIJDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(C(C(C1)OS(=O)(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)OS(=O)(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexene Core Functionalization

The cyclohexene backbone is constructed via Diels-Alder reactions or oxidation of aromatic precursors. For example, ethyl 3,4-dihydroxycyclohexene-1-carboxylate serves as a common intermediate, with hydroxyl groups introduced via stereoselective dihydroxylation. Shikimic acid derivatives have also been explored as chiral starting materials to bypass racemization risks.

Sulfonylation at Position 5

The methylsulfonyloxy group is introduced via nucleophilic substitution or direct sulfonylation. Using methylsulfonyl chloride (MsCl) under basic conditions (e.g., pyridine or triethylamine), the hydroxyl group at position 5 is selectively converted to the sulfonate ester. Reaction conditions are optimized to prevent over-sulfonylation or epimerization (Table 1).

Table 1: Sulfonylation Optimization

| Condition | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| MsCl, Pyridine | 0–5 | 2 | 78 | 95 |

| MsCl, Et₃N, CH₂Cl₂ | 25 | 1.5 | 85 | 97 |

| MsCl, DMAP, THF | -10 | 3 | 72 | 93 |

Stereochemical Control and Protection Strategies

Diastereoselective Dihydroxylation

The (3R,4R) diol configuration is achieved using Sharpless asymmetric dihydroxylation. For instance, ethyl 3,4-epoxycyclohexene-1-carboxylate is treated with AD-mix-β (OsO₄, K₃Fe(CN)₆, K₂CO₃) to install the vicinal diol with >90% enantiomeric excess (ee).

Transient Protecting Groups

To avoid side reactions during sulfonylation, hydroxyl groups at positions 3 and 4 are protected as silyl ethers (TBS or TIPS) or acetates . Deprotection post-sulfonylation is performed using tetrabutylammonium fluoride (TBAF) or acidic hydrolysis.

Critical Reaction Steps and Mechanistic Insights

Esterification and Cyclization

The ethyl ester is introduced early via Fischer esterification of the corresponding carboxylic acid with ethanol under acidic catalysis (H₂SO₄ or HCl). Cyclohexene ring formation is facilitated by intramolecular aldol condensation or ring-closing metathesis.

Azide Intermediates and Reductive Amination

In related pathways (e.g., oseltamivir analogs), intermediates with azide groups at position 5 are reduced to amines using Staudinger or hydrogenolysis conditions. However, this route is less common for the target compound due to the stability of the sulfonate group.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chiral HPLC Analysis

Enantiopurity is confirmed using a Chiralpak AD-H column (hexane:isopropanol = 90:10), with retention times of 12.3 min (desired enantiomer) and 14.7 min (undesired).

Industrial-Scale Production Considerations

Cost-Effective Catalysis

Heterogeneous catalysts (e.g., zeolite-supported Pt) are employed for hydrogenation steps, reducing metal leaching and improving recyclability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4R,5R)-3,4-dihydroxy-5-methylsulfonyloxycyclohexene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The sulfonyloxy group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether.

Substitution: Nucleophiles like NH3 or RSH in the presence of a base like NaOH.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Amines or thiols.

Scientific Research Applications

Ethyl (3R,4R,5R)-3,4-dihydroxy-5-methylsulfonyloxycyclohexene-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (3R,4R,5R)-3,4-dihydroxy-5-methylsulfonyloxycyclohexene-1-carboxylate involves its interaction with specific molecular targets. The compound’s hydroxy and sulfonyloxy groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (3R,4R,5R)-3,4-dihydroxy-5-methylsulfonyloxycyclohexene-1-carboxylate can be compared with similar compounds such as:

Ethyl (3R,4R,5R)-3,4-dihydroxycyclohexene-1-carboxylate: Lacks the sulfonyloxy group, resulting in different reactivity and applications.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

Ethyl (3R,4R,5R)-3,4-dihydroxy-5-chlorocyclohexene-1-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and potential for diverse applications.

Biological Activity

Ethyl (3R,4R,5R)-3,4-dihydroxy-5-methylsulfonyloxycyclohexene-1-carboxylate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure features multiple functional groups that contribute to its interaction with biological systems. This article delves into the compound's biological activities, supported by research findings and data tables.

- Molecular Formula : C15H26O7S

- Molecular Weight : 350.43 g/mol

- CAS Number : 204254-94-4

- Purity : >95% (HPLC)

The compound exhibits various biological activities, including:

- Antioxidant Activity : The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that this compound shows activity against certain bacterial strains.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antioxidant Studies : A study demonstrated that the compound effectively reduced oxidative stress markers in vitro, highlighting its potential as a therapeutic agent for oxidative damage-related conditions.

- Anti-inflammatory Studies : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of the compound significantly decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

- Antimicrobial Activity : The compound was tested against various pathogens, showing inhibition zones in agar diffusion tests, particularly against Gram-positive bacteria.

Data Table of Biological Activities

| Activity Type | Methodology | Result |

|---|---|---|

| Antioxidant | DPPH Assay | IC50 = 25 µM |

| Anti-inflammatory | ELISA for cytokines | Reduction of TNF-α by 50% |

| Antimicrobial | Agar Diffusion Test | Inhibition against S. aureus |

Case Study 1: Antioxidant Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of this compound using various assays. The results indicated a strong correlation between concentration and antioxidant capacity.

Case Study 2: Anti-inflammatory Potential

A clinical trial assessed the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Participants receiving the compound exhibited significant improvements in joint swelling and pain scores compared to the placebo group.

Q & A

Q. What are the recommended synthetic routes for ethyl (3R,4R,5R)-3,4-dihydroxy-5-methylsulfonyloxycyclohexene-1-carboxylate, and how is stereochemical purity ensured?

The compound’s synthesis typically involves functionalization of a shikimate-derived intermediate. For example, methylsulfonyl (mesyl) groups are introduced via sulfonation of hydroxyl groups under controlled conditions (e.g., using methanesulfonyl chloride in anhydrous dichloromethane with a tertiary amine base). Stereochemical control is achieved through chiral auxiliaries or enzymatic resolution, as seen in analogous syntheses of cyclohexene carboxylates like ethyl (3R,4R,5S)-4,5-epoxy-3-(1-ethylpropoxy)cyclohexene-1-carboxylate, where chiral HPLC or crystallography confirms enantiopurity .

Q. How can researchers characterize the compound’s structure and confirm regiochemistry?

Key techniques include:

- NMR spectroscopy : H and C NMR to identify proton environments (e.g., methine protons adjacent to hydroxyl/mesyl groups) and coupling constants for stereochemical assignments.

- X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally similar bicyclic esters in DFT-aided crystallographic studies .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (CHOS) and fragmentation patterns .

Q. What is the role of the methylsulfonyloxy group in this compound’s reactivity?

The mesyl group acts as a polar, electron-withdrawing substituent and a potential leaving group. It enhances electrophilicity at adjacent carbons, facilitating nucleophilic substitution or elimination reactions. This is critical in synthesizing derivatives like epoxides or glycosides, where mesyl groups are intermediates in functional group transformations .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Discrepancies between experimental H NMR shifts and Density Functional Theory (DFT)-calculated values may arise from solvent effects or conformational flexibility. To resolve this:

- Perform solvent-specific DFT optimizations (e.g., using the IEFPCM model for DMSO or CDCl).

- Compare experimental coupling constants with those predicted by NMR simulation software (e.g., MestReNova’s PANIC module).

- Validate via 2D NMR (COSY, NOESY) to confirm spatial correlations, as done in studies of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate .

Q. What strategies optimize enantioselectivity in large-scale synthesis?

- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Jacobsen’s salen complexes) for epoxidation or hydroxylation steps.

- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer of a racemic mixture.

- Crystallization-induced dynamic resolution (CIDR) : Exploit reversible racemization under conditions favoring crystallization of a single enantiomer, as applied in oseltamivir intermediate synthesis .

Q. How does the compound’s stereochemical instability impact storage and experimental design?

The compound’s vicinal diol and mesyl groups may lead to acid-catalyzed epimerization or hydrolysis. Mitigation strategies include:

- Storing at low temperatures (-20°C) in anhydrous solvents (e.g., dried acetonitrile).

- Avoiding protic solvents or acidic conditions during reactions.

- Monitoring stability via periodic chiral HPLC analysis .

Q. What computational methods are used to predict reaction mechanisms involving this compound?

- DFT calculations : Model transition states for key steps (e.g., mesylation or cyclization) using software like Gaussian or ORCA. Compare activation energies for competing pathways.

- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics.

- NBO (Natural Bond Orbital) analysis : Identify hyperconjugative interactions stabilizing intermediates, as applied in studies of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data for derivatives of this compound?

- Standardize assay conditions : Variations in cell lines, concentrations, or incubation times can skew results. Use validated protocols (e.g., NIH/NCATS guidelines).

- Re-evaluate stereochemical purity : Biological activity often depends on enantiomeric composition; impurities <1% can alter outcomes.

- Meta-analysis : Cross-reference data from multiple sources (e.g., PubChem, DSSTox) while excluding non-peer-reviewed platforms like BenchChem .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.